2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 1261493-89-3
VCID: VC11765091
InChI: InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-1-7(2-4-9)8-5-10(12(19)20)11(17)18-6-8/h1-6H,(H2,17,18)(H,19,20)
SMILES: C1=CC(=CC=C1C2=CC(=C(N=C2)N)C(=O)O)C(F)(F)F
Molecular Formula: C13H9F3N2O2
Molecular Weight: 282.22 g/mol

2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid

CAS No.: 1261493-89-3

Cat. No.: VC11765091

Molecular Formula: C13H9F3N2O2

Molecular Weight: 282.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid - 1261493-89-3

Specification

CAS No. 1261493-89-3
Molecular Formula C13H9F3N2O2
Molecular Weight 282.22 g/mol
IUPAC Name 2-amino-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-1-7(2-4-9)8-5-10(12(19)20)11(17)18-6-8/h1-6H,(H2,17,18)(H,19,20)
Standard InChI Key AECOBMCGVYIXDD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=C(N=C2)N)C(=O)O)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1C2=CC(=C(N=C2)N)C(=O)O)C(F)(F)F

Introduction

Key Findings

2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid is a nicotinic acid derivative featuring a pyridine core substituted with an amino group at position 2 and a 4-trifluoromethylphenyl group at position 5. While direct studies on this compound remain limited, its structural analogs and synthetic pathways provide critical insights into its potential properties and applications. This review synthesizes available data from peer-reviewed patents and chemical databases to outline its synthesis, physicochemical characteristics, and plausible biological relevance.

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyridine ring with two key substituents:

  • Amino group (-NH₂) at position 2.

  • 4-Trifluoromethylphenyl group (-C₆H₄CF₃) at position 5.

Molecular Formula: C₁₃H₁₀F₃N₂O₂
Molecular Weight: 298.23 g/mol
IUPAC Name: 2-Amino-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid

Key Functional Groups

  • Pyridine Core: Imparts aromaticity and potential for π-π interactions.

  • Amino Group: Enhances solubility in polar solvents and enables hydrogen bonding.

  • Trifluoromethyl Group: Increases lipophilicity and metabolic stability, a common feature in agrochemicals and pharmaceuticals .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 2-amino-5-(4-trifluoromethylphenyl)nicotinic acid is documented, analogous methods for trifluoromethyl-substituted nicotinic acids suggest two plausible pathways:

Halogenation-Amination Strategy

  • Halogenation: Introduce a halogen (e.g., Cl) at position 2 of 5-(4-trifluoromethylphenyl)nicotinic acid.

  • Amination: Replace the halogen with an amino group via copper-catalyzed coupling, as demonstrated in diflufenican synthesis .

Example Reaction:

5-(4-Trifluoromethylphenyl)-2-chloronicotinic acid+NH₃Cu catalyst2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid+HCl\text{5-(4-Trifluoromethylphenyl)-2-chloronicotinic acid} + \text{NH₃} \xrightarrow{\text{Cu catalyst}} \text{2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid} + \text{HCl}

Cross-Coupling Approach

  • Suzuki-Miyaura Coupling: Attach the 4-trifluoromethylphenyl group to a pre-functionalized pyridine intermediate.

    • Substrate: 2-Amino-5-bromonicotinic acid.

    • Reagent: 4-Trifluoromethylphenylboronic acid.

Advantages: High regioselectivity and compatibility with sensitive functional groups .

Optimization Challenges

  • Amino Group Stability: Requires mild conditions to prevent oxidation.

  • Trifluoromethyl Incorporation: Fluorinated reagents (e.g., CF₃I) are costly and necessitate anhydrous conditions.

Physicochemical Properties

Experimental Data (Inferred from Analogs)

PropertyValue/DescriptionSource Analogy
Melting Point>250°C (decomposition)Similar to
SolubilityDMSO (slight), Methanol (heated)
AppearanceOff-white to pale yellow crystalline solid
HygroscopicityModerate

Stability Profile

  • Thermal Stability: Decomposes above 250°C without melting.

  • Light Sensitivity: Likely stable under inert storage (-20°C) .

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